molecular formula C13H19NO B6031654 3,4-dihydro-2H-chromen-3-yl(isobutyl)amine

3,4-dihydro-2H-chromen-3-yl(isobutyl)amine

Cat. No.: B6031654
M. Wt: 205.30 g/mol
InChI Key: PUZOCNQUROYZPR-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-chromen-3-yl(isobutyl)amine: is a chemical compound that belongs to the class of chromenes Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This specific compound is characterized by the presence of an isobutylamine group attached to the chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-chromen-3-yl(isobutyl)amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ortho-alkynylarylketones as precursors. These precursors undergo silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the chromene structure . The reaction conditions often include the use of silver catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-chromen-3-yl(isobutyl)amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Substitution reactions can be performed using nucleophiles or electrophiles to replace specific atoms or groups in the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene derivatives with hydroxyl or carbonyl groups, while reduction may produce chromene derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3,4-dihydro-2H-chromen-3-yl(isobutyl)amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. Chromene derivatives are known to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making them of interest in the development of new therapeutic agents .

Medicine: In medicine, this compound and its derivatives have been investigated for their potential use in treating various diseases. Their ability to interact with biological targets and modulate specific pathways makes them promising candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-chromen-3-yl(isobutyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, chromene derivatives have been shown to inhibit specific enzymes involved in oxidative stress and inflammation, thereby exerting antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-chromen-3-ylamine hydrochloride
  • 3,4-Dihydro-2H-chromen-6-ylmethylamine hydrochloride
  • 2,2-Dimethyl-3,4-dihydro-2H-chromen-4-ylamine hydrochloride

Comparison: Compared to similar compounds, 3,4-dihydro-2H-chromen-3-yl(isobutyl)amine is unique due to the presence of the isobutylamine group. This structural difference can influence its chemical reactivity and biological activity. For instance, the isobutylamine group may enhance the compound’s ability to interact with specific biological targets, making it more effective in certain applications .

Properties

IUPAC Name

N-(2-methylpropyl)-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(2)8-14-12-7-11-5-3-4-6-13(11)15-9-12/h3-6,10,12,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZOCNQUROYZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CC2=CC=CC=C2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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